Benzenediazonium, 4-acetyl-, chloride
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Overview
Description
Benzenediazonium, 4-acetyl-, chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 4-acetyl group indicates the presence of an acetyl substituent at the para position relative to the diazonium group. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenediazonium, 4-acetyl-, chloride is typically synthesized from 4-acetylaniline. The process involves the diazotization of 4-acetylaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to prevent decomposition .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which is often used immediately after preparation due to its tendency to decompose .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-acetyl-, chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are often highly colored and used as dyes.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) salts (e.g., CuCl, CuBr) to replace the diazonium group with a halide.
Azo Coupling: Involves the reaction with phenols or aromatic amines under basic conditions to form azo compounds.
Major Products
Chlorobenzene: Formed when the diazonium group is replaced by a chloride ion.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Scientific Research Applications
Benzenediazonium, 4-acetyl-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: Employed in the modification of biomolecules and surfaces for biomedical applications.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action for benzenediazonium, 4-acetyl-, chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Lacks the acetyl group and is used in similar substitution and coupling reactions.
4-Nitrobenzenediazonium Chloride: Contains a nitro group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness
The presence of the 4-acetyl group in benzenediazonium, 4-acetyl-, chloride imparts unique reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of specific aromatic compounds and dyes that require the acetyl functionality .
Properties
CAS No. |
3283-79-2 |
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Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-acetylbenzenediazonium;chloride |
InChI |
InChI=1S/C8H7N2O.ClH/c1-6(11)7-2-4-8(10-9)5-3-7;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
DZDHIFDNHFBCLG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+]#N.[Cl-] |
Origin of Product |
United States |
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